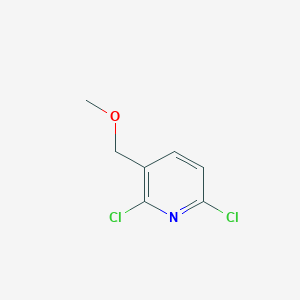![molecular formula C9H9F3O2 B1428356 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol CAS No. 1341974-99-9](/img/structure/B1428356.png)
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Vue d'ensemble
Description
“1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol” is 1S/C9H9F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9,13H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 206.16 .Applications De Recherche Scientifique
Fluorinated Compounds in Chemosensors Development
Fluorinated compounds have been extensively utilized in developing chemosensors. A notable study by Roy (2021) discusses the use of difluoromethoxy and fluorophenyl derivatives in creating fluorescent chemosensors. These sensors have been successful in detecting various analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. The presence of fluorine enhances the chemosensor's performance due to its electronegativity and ability to affect the electronic properties of the molecules (Roy, 2021).
Synthesis and Environmental Applications
The synthesis of fluorinated compounds plays a crucial role in pharmaceuticals and agrochemicals due to their unique physicochemical properties. Song et al. (2018) highlighted the advancements in aqueous fluoroalkylation, a method that incorporates fluorinated groups into target molecules in a mild and environmentally friendly manner. This review underscores the potential of fluorinated compounds in green chemistry, emphasizing the need for further exploration in this area (Song et al., 2018).
Environmental Degradation and Remediation
The environmental impact and degradation of polyfluoroalkyl chemicals, which include compounds similar to "1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol", have been studied by Liu and Avendaño (2013). Their research provides insights into the microbial degradation pathways of these chemicals, contributing to understanding their fate in the environment and potential remediation strategies (Liu & Avendaño, 2013).
Fluorine in Protein Design
In protein design, the incorporation of fluorinated amino acids, such as those derived from fluorophenyl compounds, has been explored for enhancing protein stability against chemical and thermal denaturation. Buer and Marsh (2012) reviewed the use of fluorinated amino acids in designing proteins with novel chemical and biological properties, demonstrating the utility of fluorine in biomedical research (Buer & Marsh, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNONPQNUQKFOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



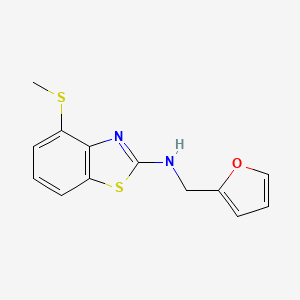
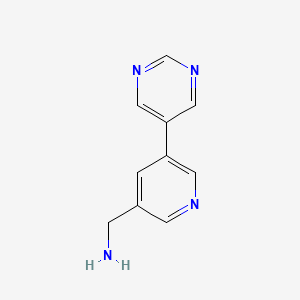
![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)
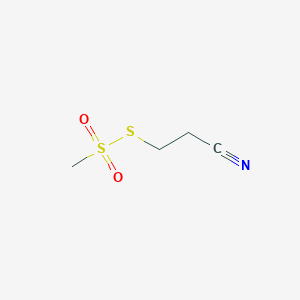
![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
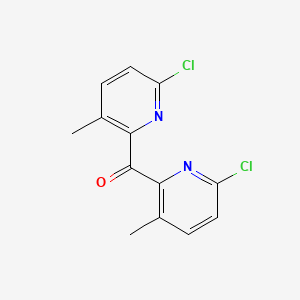
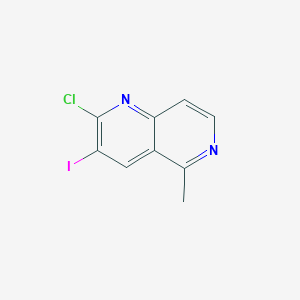
![2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1428284.png)
![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)
![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)
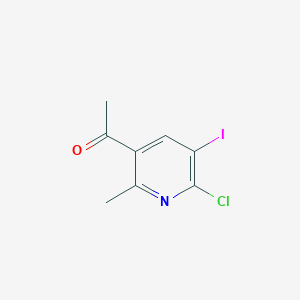
![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
